molecular formula C10H8N2 B1603547 2-(1H-Indol-7-yl)acetonitrile CAS No. 82199-98-2

2-(1H-Indol-7-yl)acetonitrile

Cat. No.: B1603547
CAS No.: 82199-98-2
M. Wt: 156.18 g/mol
InChI Key: DKFCVYPZODIIMM-UHFFFAOYSA-N
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Description

2-(1H-Indol-7-yl)acetonitrile is an organic compound belonging to the indole family, characterized by a nitrile group attached to the indole ring Indole derivatives are significant due to their presence in various natural products and pharmaceuticals

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Indol-7-yl)acetonitrile typically involves the reaction of indole with acetonitrile under specific conditions. One common method is the condensation reaction where indole is reacted with acetonitrile in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions in a solvent like acetonitrile .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-(1H-Indol-7-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce indole amines .

Scientific Research Applications

Organic Synthesis

2-(1H-Indol-7-yl)acetonitrile serves as a crucial building block for synthesizing more complex indole derivatives and heterocyclic compounds. Its unique structure allows it to participate in multicomponent reactions (MCRs), leading to the formation of various biologically active molecules.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications, particularly in anticancer and antimicrobial research. Studies have indicated that derivatives of this compound exhibit significant growth inhibition against various cancer cell lines, including leukemia and lung cancer .

Material Science

In material science, this compound is used to develop organic light-emitting diodes (OLEDs) and green light-emitting diodes (LEDs). It acts as a precursor for synthesizing donor–π–acceptor fluorophores that show high fluorescence quantum yields and thermal stability, making them suitable for optoelectronic applications.

Anticancer Properties

Research has demonstrated that derivatives of this compound possess significant anticancer properties. For instance, compounds synthesized from this scaffold have shown potent inhibitory effects against several human tumor cell lines, with GI50 values indicating strong anticancer activity .

Antimicrobial Activity

In addition to its anticancer potential, this compound derivatives have been evaluated for their antimicrobial properties. Certain derivatives demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, highlighting their potential as lead compounds for new antimicrobial agents .

Case Studies

Study Focus Findings
Study on Antitumor ActivityEvaluated various indole derivativesIdentified significant growth inhibition against multiple cancer cell lines with specific compounds showing GI50 values as low as 0.0244 μM
Synthesis of FluorophoresDeveloped OLED materialsSynthesized fluorophores exhibited high quantum yields and thermal stability, enhancing device performance
Antimicrobial EvaluationTested against bacterial pathogensCertain derivatives showed potent activity against Gram-positive and Gram-negative bacteria

Comparison with Similar Compounds

  • 2-(1H-Indol-3-yl)acetonitrile
  • 3-(1H-Indol-3-yl)propionitrile
  • 2-(1H-Indol-5-yl)acetonitrile

Comparison: 2-(1H-Indol-7-yl)acetonitrile is unique due to the position of the nitrile group on the indole ring, which can influence its reactivity and properties. Compared to 2-(1H-Indol-3-yl)acetonitrile, the 7-position nitrile group may result in different electronic and steric effects, leading to variations in its chemical behavior and applications .

Biological Activity

2-(1H-Indol-7-yl)acetonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed examination of its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

  • Molecular Formula : C10H8N2
  • Molecular Weight : 168.18 g/mol
  • CAS Number : 82199-98-2

The compound features an indole ring, which is known for its diverse biological activities, and an acetonitrile moiety that may enhance its pharmacological properties.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound and related compounds:

  • Mechanism of Action : The indole structure is implicated in various signaling pathways associated with cancer cell proliferation and apoptosis. Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression, such as GSK-3β and CDK-2 .
  • In Vitro Studies : A notable study evaluated a series of indole-acrylonitrile derivatives, including those related to this compound, against a panel of 60 human tumor cell lines. Results indicated significant growth inhibition, with some derivatives exhibiting GI50 values as low as 0.0244 μM against specific cancer types like leukemia and non-small cell lung cancer .
  • Case Study : In a comparative analysis, compounds structurally similar to this compound were screened for their anticancer properties. The most potent derivative showed a TGI (Total Growth Inhibition) value of 0.0866 μM against ovarian cancer cells (OVCAR-3) .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits promising antimicrobial activity:

  • Antibacterial Properties : Research indicates that indole derivatives can effectively combat both Gram-positive and Gram-negative bacteria. Compounds similar to this compound have demonstrated notable efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.
  • Fungal Inhibition : The compound also shows activity against fungal strains like Candida albicans, making it a candidate for further development as an antifungal agent.

Structure–Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

Structural FeatureEffect on Activity
Indole RingEssential for anticancer and antimicrobial activity
Acetonitrile GroupEnhances solubility and bioavailability
SubstituentsVarying substituents on the indole ring can significantly alter potency

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to active sites of enzymes involved in cancer metabolism and microbial resistance mechanisms .

Properties

IUPAC Name

2-(1H-indol-7-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c11-6-4-8-2-1-3-9-5-7-12-10(8)9/h1-3,5,7,12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFCVYPZODIIMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CC#N)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620632
Record name (1H-Indol-7-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82199-98-2
Record name (1H-Indol-7-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 7-indolecarboxaldehyde (1.0 g, 6.90 mmol) and LiCN 1.5THF (72.5 mg, 0.69 mmol) in 50 ml THF, was added (EtO)2P(O)CN (1.36 ml) at 0° C. The reaction was stirred at rt overnight, and then t-butanol (0.79 ml) was added. The mixture was cannulated into a flask containing an 0.1 M solution of SmI2 in THF (159 ml). Additional SMI2 (10 mol %) was added until no color change was observed. The mixture was stirred for 30 min, and then concentrated and the residue poured into ethyl acetate. The organic layer was washed with 1.0 N HCl, saturated aqueous NaHCO3 and brine, dried over anhydrous MgSO4, filtered and concentrated. The residue was purified by flash chromatography with Hexane:Ethyl acetate=2:1, to give (1H-Indol-7-yl)-acetonitrile as white solid, (300 mg, 30%). MS (m/z) 157.0 (M++1), 155.0 (M+−1). 1HNMR (DMSO) 11.26 (s, 1H), 7.50 (d, J=6.0 Hz, 1H), 7.39 (m, 1H), 7.06 (d, J=5.4 Hz, 1H), 6.97 (dd, J=5.4 Hz, 1H), 6.46 (m, 1H), 4.18 (s, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.36 mL
Type
reactant
Reaction Step Two
Quantity
0.79 mL
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
159 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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